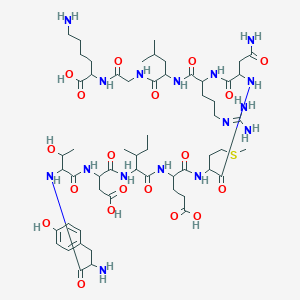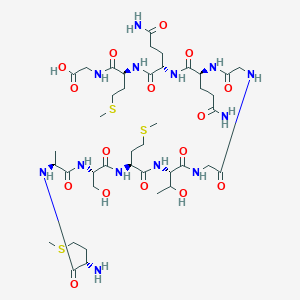
Endothelin-3, human, mouse, rabbit, rat TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Endothelin-3, human, mouse, rabbit, rat TFA is a 21-amino acid vasoactive peptide that binds to G-protein-linked transmembrane receptors, ET-RA and ET-RB.
Scientific Research Applications
Vasoactive Peptide Roles
Endothelins, including Endothelin-3 (ET-3), are potent vasoactive peptides. Research has shown that they play significant roles in the lung, particularly in bronchiolar and bronchial epithelium, endothelium of smooth-muscle-walled vessels, and bronchial and bronchiolar-associated lymphoid tissue, suggesting roles beyond vasoactivity in these areas (Durham et al., 1993).
Endothelin Receptor Subtypes
ET-3 has been studied for its ability to differentiate between endothelin receptor subtypes. Experiments demonstrate that ET analogs like ET-3 exhibit high-affinity binding and can contract rabbit pulmonary artery, indicating their potential role in vascular physiology (Panek et al., 1992).
Microvascular Constriction
ET-3 is also known for its potent constrictor action on the microvasculature. Studies involving rabbit skin have shown that ET-3 can decrease local blood flow in a dose-dependent manner, adding to the understanding of its role in physiological control of blood flow and pressure (Brain et al., 1988).
Effect on Hypothalamic-Pituitary-Adrenal Axis
ET-3 is also implicated in the activation of the hypothalamic-pituitary-adrenal axis. It has been observed to cause significant increases in plasma ACTH and corticosterone levels in rats, suggesting its function as a neuropeptide (Hirai et al., 1991).
Immunoreactivity in Nerve Cells
ET-3-like immunoreactivity has been demonstrated in certain nerve cell bodies in the rat striatum, indicating a complex nature of neuronal ET in the rat brain (Fuxe et al., 1991).
Role in Insulin Release
Interestingly, ET-3, similar to ET-1, stimulates insulin release by rat isolated islets. This finding supports the hypothesis of ET involvement in the regulation of insulin secretion (Carlo et al., 2000).
Nociception in Hirschsprung's Disease
ET-3 deficiency in mice has been associated with a loss of nociception from the aganglionic rectum. This finding is significant in understanding the role of ET-3 in nociception in various organs and species (Zagorodnyuk et al., 2011).
Hypertension and Vascular Hypertrophy
ET-3 is also studied in the context of hypertension and vascular hypertrophy. It's been observed that endothelins, including ET-3, may contribute to the pathogenesis of hypertension and vascular hypertrophy, potentially indicating its role in cardiovascular diseases (Schiffrin, 1995).
properties
Molecular Formula |
C₁₂₃H₁₆₉F₃N₂₆O₃₅S₄ |
|---|---|
Molecular Weight |
2757.07 |
sequence |
One Letter Code: CTCFTYKDKECVYYCHLDIIW(Disulfide bridge: Cys1-Cys15, Cys3-Cys11) |
synonym |
Endothelin 3 (Rat,Human) (TFA) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




